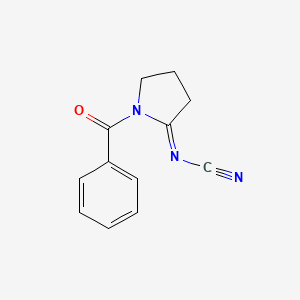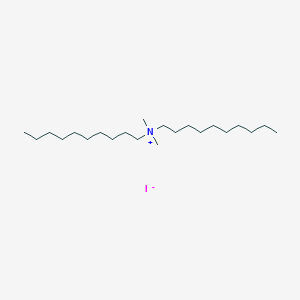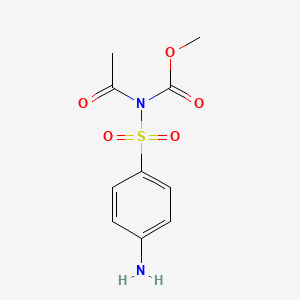
1-Benzoyl-N-cyano-2-pyrrolidinimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-N-cyano-2-pyrrolidinimine is a heterocyclic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a benzoyl group, a cyano group, and a pyrrolidinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
The synthesis of 1-Benzoyl-N-cyano-2-pyrrolidinimine can be achieved through several methods:
-
Cyanoacetylation of Amines: : This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out under solvent-free conditions at room temperature or with heating. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
-
Fusion Method: : Another approach involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures. This method is known for its harsh conditions but can effectively produce cyanoacetamide derivatives .
化学反応の分析
1-Benzoyl-N-cyano-2-pyrrolidinimine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with different reagents to form heterocyclic structures.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
科学的研究の応用
1-Benzoyl-N-cyano-2-pyrrolidinimine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic compounds, which are of interest in both academic and industrial research.
Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-Benzoyl-N-cyano-2-pyrrolidinimine is primarily related to its ability to interact with biological targets through its functional groups. The cyano group can form hydrogen bonds and participate in nucleophilic attacks, while the benzoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The pyrrolidinone ring provides structural rigidity and can influence the compound’s binding affinity to various molecular targets.
類似化合物との比較
1-Benzoyl-N-cyano-2-pyrrolidinimine can be compared with other pyrrolidinone derivatives, such as:
N-Phenylpyrrolidin-2-one: This compound also contains a pyrrolidinone ring but lacks the cyano group, which can significantly alter its chemical reactivity and biological activity.
N-Phenyldihydro-1H-pyrrol-2-one: Similar to the previous compound, this derivative lacks the cyano group and has different pharmacological properties.
The presence of the cyano group in this compound makes it unique, as it can participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs.
特性
CAS番号 |
159383-38-7 |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC名 |
(1-benzoylpyrrolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C12H11N3O/c13-9-14-11-7-4-8-15(11)12(16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
InChIキー |
RTDIEACDIPBELC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC#N)N(C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)








![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)



